2,2-Dimethylhept-6-yn-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,2-dimethylhept-6-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-4-5-6-7-9(2,3)8-10;/h1H,5-8,10H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEDUYVDNFSNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC#C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Alkyne-Containing Carbon Skeleton
A foundational step is the synthesis of the 2,2-dimethylhept-6-yn-1-amine precursor bearing the terminal alkyne. This is often achieved via organometallic coupling reactions involving alkynyl lithium or Grignard reagents.
Use of 3,3-Dimethylbut-1-yne (tert-butylacetylene) as a key building block: This compound can be deprotonated by strong bases such as n-butyllithium to generate an alkynyl lithium species. This reactive intermediate then undergoes nucleophilic addition or substitution reactions to extend the carbon chain and introduce the alkyne functionality at the desired position.
Organometallic coupling with alkyl halides: The alkynyl lithium or Grignard reagent reacts with alkyl halides (e.g., 1-bromo-6,6-dimethylhept-2-en-4-yne derivatives) to form the extended carbon framework containing the alkyne and the geminal dimethyl groups.
Formation of the Hydrochloride Salt
- The free amine is treated with hydrochloric acid or anhydrous HCl gas to form the hydrochloride salt. This step improves the compound's stability, crystallinity, and ease of handling.
Detailed Example Procedure Extracted from Patent Literature
A patented process for related compounds such as 6,6-dimethylhept-1-en-4-yn-3-ol (structurally analogous to the target compound) provides insights into the preparation methodology:
| Step | Reagents & Conditions | Description | Outcome/Notes |
|---|---|---|---|
| 1 | 3,3-Dimethylbut-1-yne + n-Butyllithium | Generation of alkynyl lithium intermediate | Highly reactive nucleophile formed |
| 2 | Reaction with acrolein | Nucleophilic addition to aldehyde | Formation of propargylic alcohol intermediate |
| 3 | Organometallic coupling (Grignard reagents) | Chain elongation and functional group introduction | Construction of carbon skeleton with alkyne |
| 4 | Conversion of alcohol to amine (via halide intermediate) | Halogenation followed by nucleophilic substitution with ammonia | Introduction of primary amine group |
| 5 | Treatment with HCl | Formation of hydrochloride salt | Stable crystalline amine hydrochloride |
This sequence is adaptable to the synthesis of 2,2-dimethylhept-6-yn-1-amine hydrochloride by modifying the position of substituents and functional groups accordingly.
Comparative Analysis of Preparation Methods
| Methodology | Advantages | Limitations | Yield & Purity Considerations |
|---|---|---|---|
| Organolithium-mediated coupling | High regioselectivity and functional group tolerance | Requires strict anhydrous conditions and low temperature | Generally high yield; purity depends on quenching and work-up |
| Grignard reagent approach | Widely used, cost-effective reagents | Sensitive to moisture; side reactions possible | Moderate to high yield; purification critical |
| Halogenation followed by amination | Straightforward conversion of alcohol to amine | Multiple steps; potential for over-alkylation | Moderate yield; purity depends on substitution efficiency |
| Direct amination of halides | Simple and direct | Possible competing elimination reactions | Variable yield; requires optimization |
Research Findings and Optimization Notes
Reaction Conditions: Low temperatures (-78°C to 0°C) are often employed during organolithium or Grignard reactions to control reactivity and avoid side products.
Solvents: Ether solvents such as tetrahydrofuran (THF) or diethyl ether are preferred for organometallic reactions due to their ability to stabilize reactive intermediates.
Quenching: Careful quenching of reactive intermediates with aqueous ammonium chloride or acidic solutions is critical to maximize yield and minimize decomposition.
Purification: Crystallization of the hydrochloride salt from suitable solvents (e.g., isopropanol or ethyl acetate) enhances compound purity and stability.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting Alkyne | 3,3-Dimethylbut-1-yne |
| Base for Deprotonation | n-Butyllithium (1.1 eq) |
| Reaction Temperature | -78°C to 0°C |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether |
| Electrophile | Acrolein or alkyl halides |
| Amination Method | Nucleophilic substitution with ammonia or reduction of nitriles |
| Salt Formation | Treatment with HCl gas or aqueous HCl |
| Yield Range | 60-85% depending on step and purification |
| Purity | >95% after crystallization |
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhept-6-yn-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted amine derivatives.
Scientific Research Applications
Organic Synthesis
2,2-Dimethylhept-6-yn-1-amine hydrochloride serves as a building block in organic synthesis. It is utilized to construct complex organic molecules and study various reaction mechanisms. Its unique structure allows chemists to explore substitution and addition reactions effectively.
Biochemical Assays
In biochemistry, this compound is employed in biochemical assays to investigate enzyme activities and protein interactions. It can modulate enzyme functions, making it a valuable tool for understanding metabolic pathways and enzyme kinetics.
Medicinal Chemistry
The compound is being explored for potential therapeutic properties in drug discovery. Its structural characteristics suggest possible interactions with biological targets, leading to the development of new pharmaceuticals aimed at treating various diseases.
Case Study 1: Enzyme Inhibition
A study investigated the role of this compound as an enzyme inhibitor. The compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways related to drug metabolism. This finding indicates its potential use in pharmacological applications where modulation of enzyme activity is desired.
Case Study 2: Organic Reaction Mechanisms
Research focused on the application of this compound in studying reaction mechanisms in organic chemistry. By utilizing it as a substrate in various reactions, researchers were able to elucidate key steps in reaction pathways, contributing to a deeper understanding of organic synthesis methodologies.
Mechanism of Action
The mechanism by which 2,2-Dimethylhept-6-yn-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary, but the compound typically acts as an inhibitor or modulator of specific biochemical processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2,2-Dimethylhept-6-yn-1-amine hydrochloride and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Not explicitly reported | C₉H₁₈ClN (inferred) | ~187.7 (estimated) | Branched aliphatic chain, terminal alkyne, dimethyl substitution |
| 6-Heptyn-1-amine hydrochloride (base compound) | 2741532-28-3 | C₇H₁₄ClN | 147.65 | Linear aliphatic chain, terminal alkyne |
| (E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine Hydrochloride | 123944-73-0 | C₁₀H₁₈ClN | 187.71 | Conjugated enyne system, trimethyl substitution |
| 2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride | 2044713-90-6 | C₁₀H₁₁ClF₂N₂ | 232.66 | Indole ring, difluoro substitution |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride | 22310-84-5 | C₁₀H₁₄ClNO₂ | 215.68 | Benzodioxin ring, ether linkages |
Key Observations:
- Branching and Substitution : The dimethyl groups in the target compound enhance steric hindrance compared to the linear 6-heptyn-1-amine hydrochloride . This may reduce solubility in polar solvents but improve lipid membrane permeability.
- Alkyne vs. Enyne Systems : The (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine hydrochloride features a conjugated enyne system, which could increase reactivity in click chemistry or photochemical applications compared to the isolated alkyne in the target compound .
- Aromatic vs. Aliphatic Systems : Compounds like 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride and the benzodioxin derivative exhibit aromatic rings, enabling π-π stacking interactions with biological targets—a feature absent in the purely aliphatic target compound .
Stability and Analytical Considerations
- Hydrochloride Stability : Amine hydrochlorides generally exhibit high stability in dry conditions. However, the branched structure of this compound may reduce hygroscopicity compared to linear analogs like 6-heptyn-1-amine hydrochloride .
- Chromatographic Behavior : Reverse-phase HPLC methods validated for similar hydrochlorides (e.g., amitriptyline hydrochloride and dosulepin hydrochloride) suggest that the target compound would require mobile phases with ion-pairing agents (e.g., trifluoroacetic acid) for optimal retention and resolution .


Pharmacological and Binding Properties (Inferred)
- Receptor Interactions : The lack of aromatic systems in the target compound may limit interactions with serotonin or dopamine receptors, unlike indole- or benzodioxin-containing analogs (e.g., 6-methoxy DiPT hydrochloride, which binds to 5-HT receptors) .
Biological Activity
Chemical Identity
2,2-Dimethylhept-6-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol. This compound is characterized by the presence of a triple bond and two methyl groups attached to the second carbon atom, making it a unique derivative of hept-6-yn-1-amine. It is primarily utilized in scientific research and various industrial applications due to its distinctive chemical properties and biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical processes, influencing pathways related to enzyme activities and protein interactions. Its precise mechanism often depends on the context of its application in biochemical assays or therapeutic explorations.
Research Findings
Several studies have explored the biological implications of compounds related to this compound, particularly focusing on its antifungal properties:
- Antifungal Activity : Research indicates that derivatives with acetylene groups, similar to this compound, exhibit enhanced antifungal activity against various fungal strains by inhibiting squalene epoxidase, an essential enzyme in fungal sterol biosynthesis .
- Case Study on Terbinafine : A study on terbinafine, a structurally similar compound, demonstrated that it could cause idiosyncratic liver toxicity through metabolic activation into reactive metabolites . This highlights the importance of understanding metabolic pathways when evaluating the safety and efficacy of similar amine compounds.
- Synthetic Routes and Biological Testing : The synthesis of this compound involves reactions that can be optimized for biological testing. For instance, compounds synthesized from this amine have been tested for their antifungal properties in vitro against Candida albicans, showing promising results .
Comparative Analysis
A comparative analysis of this compound with other related compounds can provide insights into its unique biological profile:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,2-Dimethylhept-6-yn-1-amine | Triple bond with methyl groups | Antifungal activity via enzyme inhibition |
| 2,2-Dimethylhept-5-yn-1-amines | Similar structure | Moderate antifungal activity |
| 2,2-Dimethylhept-4-yn-1-amines | Varying carbon chain length | Variable activity based on structure |
Q & A
Q. What are the optimal synthetic routes for preparing 2,2-Dimethylhept-6-yn-1-amine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with alkyne-functionalized precursors. Key steps include:
- Alkylation : Introduce the dimethyl group via alkylation of a propargylamine intermediate under anhydrous conditions (e.g., using dimethyl sulfate or methyl iodide in a polar aprotic solvent like DMF) .
- Hydrochloride Salt Formation : React the free amine with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures ensures >95% purity, confirmed by melting point analysis and HPLC .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Dimethyl sulfate, K₂CO₃, DMF, 60°C | 65–70 |
| Amine Hydrochloride | HCl (gaseous), EtOH, 0°C | 85–90 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the alkyne proton (δ ~1.9–2.1 ppm) and quaternary dimethyl carbons (δ ~25–30 ppm). The amine hydrochloride proton appears as a broad singlet (~δ 8–10 ppm) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch) validate functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ and [M+Cl]⁻ adducts for molecular weight confirmation .
Advanced Research Questions
Q. How does the alkyne moiety influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the alkyne group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example:
- Acylation : React with acyl chlorides in THF to form amides; monitor via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
- Cross-Coupling : Use Sonogashira or Glaser coupling to extend the alkyne chain, requiring Pd catalysts and Cu(I) co-catalysts .
- Contradiction Note : Conflicting reports exist on steric hindrance from dimethyl groups. Resolve via DFT calculations (e.g., Gaussian09) to map electron density distribution .
Q. How to address discrepancies in reported solubility data across solvents?
- Methodological Answer : Discrepancies arise from varying hydration states or impurities. Systematic approaches include:
- Solubility Screening : Test in water, DMSO, ethanol, and chloroform at 25°C and 50°C using gravimetric analysis .
- Thermodynamic Analysis : Compare experimental data with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility .
- Crystallography : Single-crystal X-ray diffraction resolves hydration states affecting solubility .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for studying its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radiolabeled ligand competition assays (e.g., H-naloxone for opioid receptor screening) .
- Cytotoxicity Testing : MTT assays in HEK-293 or HepG2 cells, with IC₅₀ calculations using GraphPad Prism .
- Contradiction Mitigation : Validate results across multiple cell lines and controls (e.g., dimethylamine hydrochloride as a structural analog control) .
Q. How to optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- DOE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., 2² factorial design) to identify critical parameters .
- Byproduct Analysis : Use GC-MS or LC-MS to detect impurities (e.g., over-alkylated products). Optimize quenching steps (e.g., rapid cooling after HCl addition) .
Safety & Handling
Q. What are the key safety protocols for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


